molecular formula C15H10ClNO B073606 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde CAS No. 1217-83-0

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Cat. No. B073606
CAS RN: 1217-83-0
M. Wt: 255.7 g/mol
InChI Key: LISKDSDZIWRRTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde and related compounds often involves reactions with other organic molecules to form new heterocyclic compounds. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can afford triazolo(thiadiazepino)indoles, demonstrating the compound's utility in synthesizing new heterocyclic systems (Vikrishchuk et al., 2019). Another example includes the synthesis of furano[2,3-g]indoles from activated indoles, highlighting the compound's role in forming fused ring structures (Pchalek et al., 2021).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde has been established through various methods, including X-ray diffraction. These studies provide valuable insights into the compound's molecular geometry, bond angles, and lengths, which are crucial for understanding its chemical behavior and reactivity (Suzdalev et al., 2011).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, its reaction with epihalohydrins showcases its reactivity, leading to the formation of new cyclic structures with unique properties. The reaction outcomes depend on the specific conditions and reactants used, highlighting the compound's versatility in organic synthesis (Suzdalev et al., 2011).

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been studied for its antimicrobial and anticancer properties .
    • Method : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that some of the synthesized compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against the breast cancer cell line .
  • Catalyst for Reactions and Polymerization Agent

    • Field : Organic Chemistry
    • Application : 2,3-Bis(4-chlorophenyl)-2-butenedinitrile, another compound similar to the one you mentioned, has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and as a polymerization agent.
    • Method : The compound is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
    • Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties, including its ability to form polymers and its potential as a catalyst for reactions.
  • Antinociceptive Activity

    • Field : Pharmacology
    • Application : Certain synthesized compounds have been found to have pronounced antinociceptive activity along with low toxicity .
    • Method : The compounds were synthesized and their structures confirmed. They then underwent intramolecular cyclization .
    • Results : The synthesized compounds showed pronounced antinociceptive activity along with low toxicity .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is structurally similar to the compound you mentioned and has been used as an intermediate in the synthesis of various pharmaceuticals .
    • Method : The compound is synthesized and its structure is confirmed by physicochemical properties and spectroanalytical data. It is then used as an intermediate in the synthesis of various pharmaceuticals .
    • Results : The synthesized compounds have shown promising antimicrobial and anticancer activities .
  • Precursor to Hydroquinone

    • Field : Organic Chemistry
    • Application : 4-Chlorophenol, another compound similar to the one you mentioned, was once produced on a large scale as a precursor to hydroquinone .
    • Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
    • Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties .
  • Physicochemical Properties Study

    • Field : Physical Chemistry
    • Application : The compound “2,4-diarylquinoline” and its “2,6-diaryl-tetrahydroquinoline” precursor, which are structurally similar to the compound you mentioned, have been studied for their physicochemical properties .
    • Method : The compounds were synthesized and their structures confirmed. They then underwent in silico study for their physicochemical properties .
    • Results : The molecules possessed a more pronounced lipophilic character .
  • Antimicrobial and Anticancer Agents

    • Field : Pharmacology
    • Application : The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is structurally similar to the compound you mentioned and has been studied for its antimicrobial and anticancer properties .
    • Method : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Precursor to Hydroquinone

    • Field : Organic Chemistry
    • Application : 4-Chlorophenol, another compound similar to the one you mentioned, was once produced on a large scale as a precursor to hydroquinone .
    • Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
    • Results : The compound has been found to have a wide range of potential applications in scientific research due to its unique properties .
  • Physicochemical Properties Study

    • Field : Physical Chemistry
    • Application : The compound “2,4-diarylquinoline” and its “2,6-diaryl-tetrahydroquinoline” precursor, which are structurally similar to the compound you mentioned, have been studied for their physicochemical properties .
    • Method : The compounds were synthesized and their structures confirmed. They then underwent in silico study for their physicochemical properties .
    • Results : The molecules possessed a more pronounced lipophilic character .

Safety And Hazards

The safety and hazards of a compound describe its potential risks to health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-(4-chlorophenyl)-1H-indole-3-carbaldehyde”. However, similar compounds can pose risks such as skin and eye irritation, and respiratory toxicity1011.


Future Directions

The future directions for research on “2-(4-chlorophenyl)-1H-indole-3-carbaldehyde” could include further studies on its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound12.


Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKDSDZIWRRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383907
Record name 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

CAS RN

1217-83-0
Record name 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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